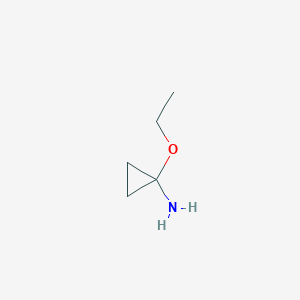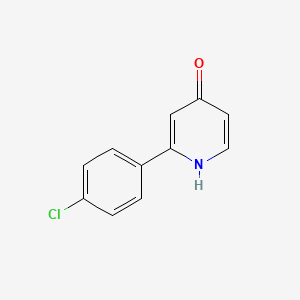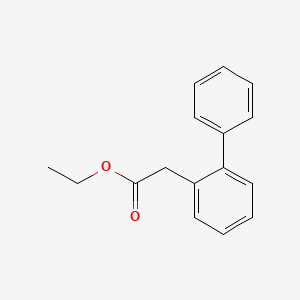
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE is a chemical compound with the molecular formula C8H4F3NO. It is known for its unique structure, which includes an isocyanate group and a trifluoromethanesulfonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE typically involves the reaction of 3-TRIFLUOROMETHANESULFONYLBENZOYL chloride with sodium azide, followed by thermal decomposition to yield the desired isocyanate compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures around 60-80°C .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.
Oxidation and Reduction: While the trifluoromethanesulfonyl group is generally stable, the isocyanate group can be involved in oxidation or reduction reactions under specific conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: The compound can be used in the modification of biomolecules, such as proteins, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE involves the reactivity of the isocyanate group. This group can react with nucleophiles, leading to the formation of stable covalent bonds. The trifluoromethanesulfonyl group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
1-ISOCYANATO-3-TRIFLUOROMETHANESULFONYLBENZENE can be compared with other similar compounds, such as:
1-ISOCYANATO-3-TRIFLUOROMETHYLBENZENE: This compound lacks the sulfonyl group, making it less electrophilic and less reactive towards nucleophiles.
1-ISOCYANATO-4-TRIFLUOROMETHANESULFONYLBENZENE: The position of the isocyanate group affects the reactivity and the types of reactions it can undergo.
1-ISOCYANATO-3-METHANESULFONYLBENZENE: The replacement of the trifluoromethyl group with a methyl group significantly alters the compound’s reactivity and applications.
The uniqueness of this compound lies in its combination of the highly reactive isocyanate group and the electron-withdrawing trifluoromethanesulfonyl group, which enhances its reactivity and makes it suitable for a wide range of applications.
Propriétés
IUPAC Name |
1-isocyanato-3-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-2-6(4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAFJJSIURPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)






![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)

